molecular formula C23H22FNO5S B2984559 3-(3-(4-Fluorophenoxy)phenyl)-1-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)propan-1-one CAS No. 1797317-30-6

3-(3-(4-Fluorophenoxy)phenyl)-1-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)propan-1-one

Cat. No. B2984559
CAS RN: 1797317-30-6
M. Wt: 443.49
InChI Key: MLGCLQUIRVPBBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-(4-Fluorophenoxy)phenyl)-1-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C23H22FNO5S and its molecular weight is 443.49. The purity is usually 95%.
BenchChem offers high-quality 3-(3-(4-Fluorophenoxy)phenyl)-1-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)propan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-(4-Fluorophenoxy)phenyl)-1-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)propan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Reactions

  • The compound has been involved in various synthesis and chemical reaction studies. For instance, it has been used in the synthesis of complex molecules like azetidin-2-ones, demonstrating its utility in creating structurally diverse compounds (Twamley, O’Boyle & Meegan, 2020). Additionally, its furan-2-ylmethyl component has been a focal point in research exploring the synthesis and applications of various furan derivatives (Haines et al., 2011).

Biochemical and Biomedical Applications

  • In biochemical and biomedical research, the compound's structure, particularly the azetidin-2-one core, has been instrumental in the development of antitumor agents targeting tubulin. This indicates its potential in cancer therapy research (Greene et al., 2016).

Photophysical Properties

  • Studies have also been conducted to understand the photophysical properties of compounds with a furan-2-yl component. These investigations provide insights into how such compounds behave under different light and environmental conditions, which is crucial in the development of photodynamic therapy and imaging agents (Kumari et al., 2017).

Material Science Applications

  • In material science, derivatives of this compound have been explored for their potential in synthesizing fluorine-containing polymers. This is significant for developing materials with unique properties such as high resistance to solvents and chemicals (Li, Shen & Zhang, 2015).

properties

IUPAC Name

3-[3-(4-fluorophenoxy)phenyl]-1-[3-(furan-2-ylmethylsulfonyl)azetidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FNO5S/c24-18-7-9-19(10-8-18)30-20-4-1-3-17(13-20)6-11-23(26)25-14-22(15-25)31(27,28)16-21-5-2-12-29-21/h1-5,7-10,12-13,22H,6,11,14-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLGCLQUIRVPBBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CCC2=CC(=CC=C2)OC3=CC=C(C=C3)F)S(=O)(=O)CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22FNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-(4-Fluorophenoxy)phenyl)-1-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)propan-1-one

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